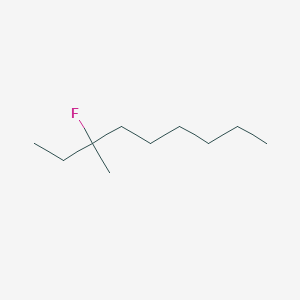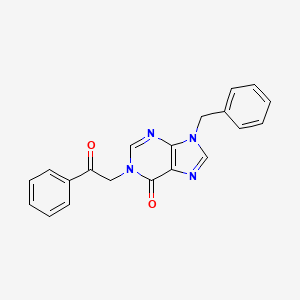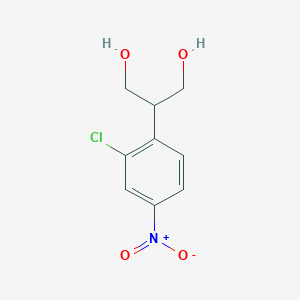
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a nitro group, along with a propane-1,3-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)propane-1,3-diol typically involves the nitration of 2-chlorophenylpropane-1,3-diol followed by purification steps. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction mixture is then neutralized, and the product is extracted and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amine solutions at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and diol moiety contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.
相似化合物的比较
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar structure but with an amino group instead of a chlorine atom.
2-Chloro-4-nitrophenol: Lacks the propane-1,3-diol moiety.
4-Nitrophenylpropane-1,3-diol: Lacks the chlorine atom.
Uniqueness
2-(2-Chloro-4-nitrophenyl)propane-1,3-diol is unique due to the combination of a chlorine atom, nitro group, and propane-1,3-diol moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
91748-05-9 |
|---|---|
分子式 |
C9H10ClNO4 |
分子量 |
231.63 g/mol |
IUPAC 名称 |
2-(2-chloro-4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10ClNO4/c10-9-3-7(11(14)15)1-2-8(9)6(4-12)5-13/h1-3,6,12-13H,4-5H2 |
InChI 键 |
TVSXBIXTSCPVGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


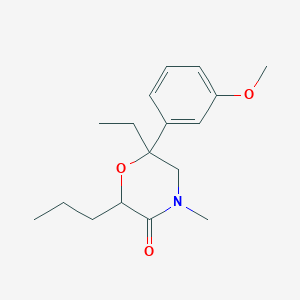
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)

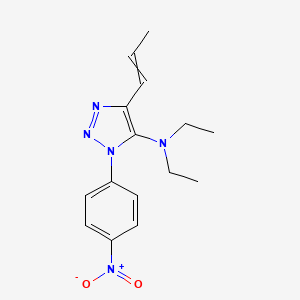
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
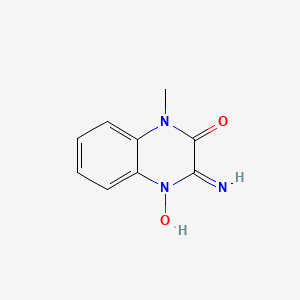
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
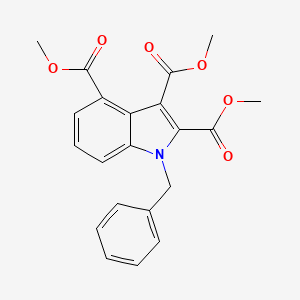
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
